molecular formula C7H5BBrF3O3 B1524840 4-Bromo-2-(trifluoromethoxy)phenylboronic acid CAS No. 1048990-22-2

4-Bromo-2-(trifluoromethoxy)phenylboronic acid

Cat. No. B1524840
M. Wt: 284.82 g/mol
InChI Key: NXVYGJHJHNUQDB-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1048990-22-2 . It has a molecular weight of 284.83 . It is a solid at room temperature and should be stored at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-5 (8 (13)14)6 (3-4)15-7 (10,11)12/h1-3,13-14H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.83 .

Scientific Research Applications

Chemical Synthesis and Organic Intermediates

4-Bromo-2-(trifluoromethoxy)phenylboronic acid is utilized in chemical synthesis, particularly in the creation of various organic compounds. For instance, Schlosser and Castagnetti (2001) demonstrated its application in generating arynes, which can be further reacted to produce naphthalenes and naphthols, showcasing its role as a versatile intermediate in organic chemistry (Schlosser & Castagnetti, 2001).

Catalysis

In the field of catalysis, 4-Bromo-2-(trifluoromethoxy)phenylboronic acid plays a significant role. Wang, Lu, and Ishihara (2018) investigated its use in the catalysis of dehydrative amidation between carboxylic acids and amines, emphasizing its efficiency and the role of its ortho-substituent in accelerating the reaction (Wang, Lu, & Ishihara, 2018).

Antibacterial Properties

This compound also exhibits antibacterial properties. Adamczyk-Woźniak et al. (2021) conducted a study on various isomers of (trifluoromethoxy)phenylboronic acids, revealing their potential interactions with bacterial enzymes and their efficacy against specific bacterial strains (Adamczyk-Woźniak et al., 2021).

Polymer Science

In polymer science, Neilson, Budy, Ballato, and Smith (2007) explored its use in the synthesis of chromophore-containing polymers, highlighting its application in the creation of materials with tailored light emission properties (Neilson, Budy, Ballato, & Smith, 2007).

Synthesis of Organic/Inorganic Hybrid Materials

De Roo et al. (2014) utilized this compound in creating hybrid particles consisting of organic polymers and inorganic nanocrystals, demonstrating its role in developing advanced materials with specific photoluminescent properties (De Roo et al., 2014).

Molecular Docking Studies

In the context of molecular docking studies, Santhanalakshmi et al. (2022) synthesized oxadiazole analogues using 4-Bromo-2-(trifluoromethoxy)phenylboronic acid, evaluating their larvicidal activity against mosquitoes. This research highlights the compound's utility in developing bioactive agents (Santhanalakshmi, Thandapani, Margandan, & Neelakandeswari, 2022).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

[4-bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYGJHJHNUQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716578
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethoxy)phenylboronic acid

CAS RN

1048990-22-2
Record name [4-Bromo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Delcamp - 2010 - search.proquest.com
Sequential transformations in a single reaction have the potential to dramatically increase efficiency with respect to resources, time, and number of steps to access key intermediates. …
Number of citations: 3 search.proquest.com

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